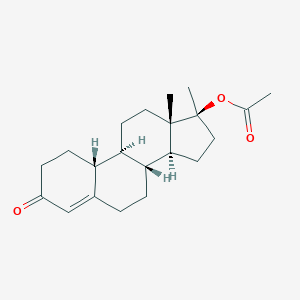

17-O-Acetyl Normethandrone

Descripción general

Descripción

17-O-Acetyl Normethandrone is a synthetic derivative of Normethandrone, a steroidal compound. It is characterized by the presence of an acetyl group at the 17th position of the molecule. This modification enhances its stability and bioavailability, making it a valuable compound in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Acetyl Normethandrone typically involves the acetylation of Normethandrone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation at the 17th position .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can also undergo substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with substituted functional groups.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 17-O-Acetyl Normethandrone involves its interaction with steroid hormone receptors. Upon binding to these receptors, it modulates the transcription of specific genes, leading to various physiological effects. The acetyl group at the 17th position enhances its binding affinity and selectivity for these receptors, making it a potent modulator of hormonal activity .

Comparación Con Compuestos Similares

Normethandrone: The parent compound without the acetyl group.

Methenolone Acetate: Another acetylated steroid with similar applications but different receptor binding profiles.

Norethindrone Acetate: A related compound used in hormonal contraceptives with distinct pharmacological properties.

Uniqueness: 17-O-Acetyl Normethandrone stands out due to its enhanced stability and bioavailability compared to its parent compound, Normethandrone. The presence of the acetyl group at the 17th position significantly improves its pharmacokinetic properties, making it a valuable compound in both research and industrial applications .

Actividad Biológica

17-O-Acetyl Normethandrone is a synthetic steroid compound derived from Normethandrone, characterized by the addition of an acetyl group at the 17th carbon position. This modification enhances its stability and bioavailability, making it a significant compound in both pharmaceutical and research contexts. It primarily acts as a progestin and exhibits androgenic and anabolic properties, interacting with various steroid hormone receptors.

The biological activity of this compound is primarily mediated through its interaction with progesterone receptors (PR) and androgen receptors (AR) . Upon binding to these receptors, it modulates gene transcription, leading to various physiological effects. The presence of the acetyl group at the 17th position notably increases its binding affinity compared to its parent compound, Normethandrone .

Pharmacodynamics

The pharmacological profile of this compound includes:

- Progestogenic Activity : It exhibits strong progestogenic effects, with a potency significantly higher than natural progesterone. Studies indicate that it can inhibit ovulation and support endometrial transformation .

- Androgenic Activity : While it has androgenic properties, its anabolic effects are more pronounced. The anabolic activity is comparable to that of other known anabolic steroids like norethandrolone .

- Estrogenic Activity : Limited estrogenic activity has been observed, primarily due to the conversion to methylestradiol through aromatization .

Binding Affinity

The binding affinities of this compound for various receptors are summarized in the table below:

| Compound | PR Binding Affinity (%) | AR Binding Affinity (%) | ER Binding Affinity (%) |

|---|---|---|---|

| This compound | 75–125 | 125–150 | <1 |

| Normethandrone | 75–125 | 125–150 | <1 |

| 5α-Dihydronormethandrone | 15–25 | 50–75 | ? |

Note: Values are percentages (%), with reference ligands (100%) being progesterone for PR and testosterone for AR .

Hormonal Regulation Studies

Research has demonstrated that this compound can effectively regulate hormonal levels in clinical settings. A notable study assessed its effects on women undergoing hormone replacement therapy. Results indicated significant improvements in symptoms associated with menopause, such as hot flashes and mood swings, attributed to its progestogenic activity .

Anabolic Effects in Clinical Trials

In a clinical trial involving athletes and bodybuilders, the anabolic effects of this compound were evaluated. Participants reported increased muscle mass and strength gains over an eight-week period. The study highlighted that doses as low as 30 mg/day led to measurable nitrogen retention, a key indicator of anabolic activity .

Side Effects and Safety Profile

While effective, the use of this compound is not without risks. Common side effects include:

- Symptoms of masculinization (e.g., acne, increased hair growth)

- Potential liver damage

- Mood alterations and libido changes

These side effects necessitate careful monitoring during therapeutic use .

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-21(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-20(19,21)2/h12,16-19H,4-11H2,1-3H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVVBFLQFMBPFG-XUDSTZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635197 | |

| Record name | (17beta)-17-Methyl-3-oxoestr-4-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36083-56-4 | |

| Record name | (17beta)-17-Methyl-3-oxoestr-4-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.